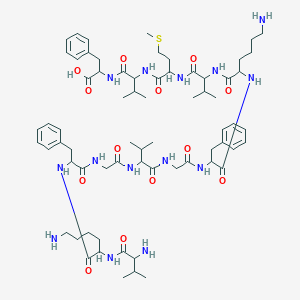
3,8-Dimethyl-1,10-phenanthroline; dichloronickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-1,10-phenanthroline; dichloronickel is a coordination compound that consists of 3,8-dimethyl-1,10-phenanthroline as a ligand and nickel as the central metal ion. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylating agents under controlled conditions. The process can be carried out using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or ethanol at elevated temperatures.
For the preparation of the dichloronickel complex, 3,8-dimethyl-1,10-phenanthroline is reacted with a nickel(II) salt, such as nickel(II) chloride, in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Industrial Production Methods
Industrial production of 3,8-dimethyl-1,10-phenanthroline; dichloronickel involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3,8-Dimethyl-1,10-phenanthroline; dichloronickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ligand can undergo substitution reactions where the methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various alkylating or acylating agents; often in the presence of a base and an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the fully reduced phenanthroline derivatives.
科学研究应用
3,8-Dimethyl-1,10-phenanthroline; dichloronickel has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic properties and electronic structures.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of sensors and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 3,8-dimethyl-1,10-phenanthroline; dichloronickel involves its ability to coordinate with metal ions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. It also acts as a catalyst by providing a stable environment for various chemical reactions to occur.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but without the methyl groups.
4,7-Dimethyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
2,2’-Bipyridine: A related ligand with two pyridine rings.
Uniqueness
3,8-Dimethyl-1,10-phenanthroline; dichloronickel is unique due to its specific methylation pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications where precise control over coordination chemistry is required.
属性
分子式 |
C14H12Cl2N2Ni |
|---|---|
分子量 |
337.9 g/mol |
IUPAC 名称 |
dichloronickel;3,8-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2.2ClH.Ni/c1-9-5-11-3-4-12-6-10(2)8-16-14(12)13(11)15-7-9;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
FFEUQPZGRYLTNZ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC2=C(C3=C(C=C2)C=C(C=N3)C)N=C1.Cl[Ni]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


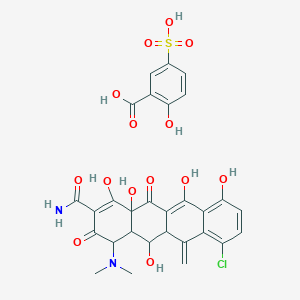
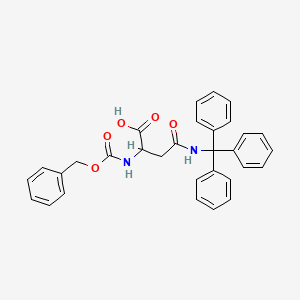
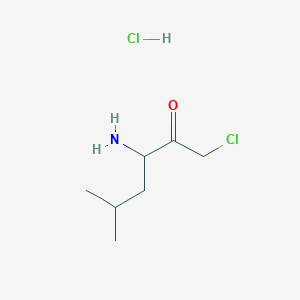
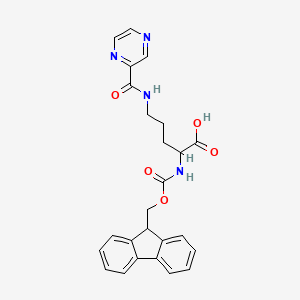
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)

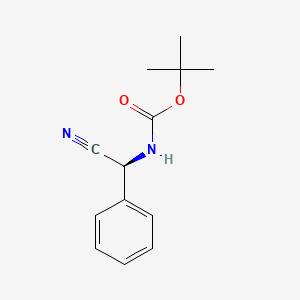
![4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester](/img/structure/B13390343.png)
![4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol](/img/structure/B13390347.png)
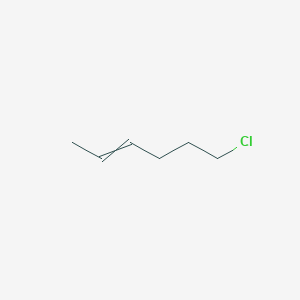
![Methyl 4a,7-dihydroxy-6-[3-(4-methoxyphenyl)prop-2-enoyloxy]-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13390354.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)
